molecular formula C13H7ClF2N2 B13665682 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13665682
M. Wt: 264.66 g/mol
InChI Key: UTXMPSDIOLEUJZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine (CAS 1228304-16-2) is a high-value chemical scaffold designed for advanced research and development in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine core, a privileged structure known for its significant biological relevance and broad pharmacological potential. The molecular structure, with a chlorine atom at the 6-position and a 2,4-difluorophenyl group at the 2-position, offers distinct electronic properties and multiple sites for further synthetic modification, making it an versatile intermediate for the synthesis of more complex molecules . This reagent serves as a critical molecular building block in drug discovery programs, particularly in the construction of targeted small molecule libraries. Its primary research value lies in its application as a precursor for the development of potential therapeutic agents. The compound is offered with documented high purity standards to ensure reliable and reproducible experimental outcomes in your research. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C13H7ClF2N2

Molecular Weight

264.66 g/mol

IUPAC Name

6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7ClF2N2/c14-8-1-4-13-17-12(7-18(13)6-8)10-3-2-9(15)5-11(10)16/h1-7H

InChI Key

UTXMPSDIOLEUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclization Method Using 2-Aminopyridine and α-Haloketones

This classical approach involves the condensation of 2-aminopyridine derivatives with α-haloketones bearing the 2,4-difluorophenyl substituent. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the imidazo[1,2-a]pyridine core.

Typical reaction conditions:

Parameter Details
Starting materials 2-Aminopyridine, 2,4-difluorophenyl α-haloketone
Solvent Ethanol, acetonitrile, or DMF
Temperature 80–120 °C
Reaction time 6–24 hours
Catalyst/base Triethylamine or potassium carbonate

The 6-chloro substituent can be introduced either by using 6-chloro-2-aminopyridine as the starting amine or by chlorination of the imidazo[1,2-a]pyridine after ring formation.

Palladium-Catalyzed Cross-Coupling

A modern approach involves the Suzuki or Buchwald-Hartwig cross-coupling of a halogenated imidazo[1,2-a]pyridine intermediate with a 2,4-difluorophenyl boronic acid or amine derivative.

Parameter Details
Starting materials 6-Chloroimidazo[1,2-a]pyridine halide, 2,4-difluorophenyl boronic acid
Catalyst Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands
Base Potassium carbonate or cesium carbonate
Solvent Toluene, dioxane, or DMF
Temperature 80–110 °C
Reaction time 12–24 hours

This method provides high regioselectivity and yields, enabling late-stage functionalization of the imidazo[1,2-a]pyridine core with the desired difluorophenyl substituent.

Direct Chlorination

If the imidazo[1,2-a]pyridine core is prepared without the chloro substituent, selective chlorination at the 6-position can be performed using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.

Parameter Details
Starting material 2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
Chlorinating agent N-chlorosuccinimide (NCS)
Solvent Dichloromethane or chloroform
Temperature 0–25 °C
Reaction time 1–4 hours

The regioselectivity of chlorination is influenced by the electronic properties of the imidazo[1,2-a]pyridine ring and reaction conditions.

Research Data and Yields

Method Yield (%) Purity (%) Notes
Cyclization with 6-chloro-2-aminopyridine and α-haloketone 65–75 >98 Requires purification by recrystallization or chromatography
Palladium-catalyzed cross-coupling 70–85 >99 High regioselectivity, scalable
Direct chlorination of imidazo[1,2-a]pyridine 50–60 95–98 May require careful control to avoid poly-chlorination

Yields and purities are based on reported experimental procedures in peer-reviewed patents and synthetic chemistry literature.

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclization with 2-aminopyridine 6-chloro-2-aminopyridine, α-haloketone 80–120 °C, 6–24 h 65–75 Straightforward, well-established Moderate yield, longer reaction
Palladium-catalyzed cross-coupling 6-chloroimidazo[1,2-a]pyridine halide, 2,4-difluorophenyl boronic acid 80–110 °C, 12–24 h 70–85 High selectivity, good yield Requires expensive catalysts
Direct chlorination 2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine 0–25 °C, 1–4 h 50–60 Late-stage functionalization Risk of over-chlorination

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro group at position 6 undergoes substitution under specific conditions. While aromatic chlorides are generally less reactive, the electron-deficient nature of the imidazo[1,2-a]pyridine core enhances susceptibility to nucleophilic displacement.

Example Reaction:

Replacement with Amines
The chloro group reacts with primary/secondary amines under transition metal-free conditions, yielding 6-amino derivatives.

SubstrateAmineConditionsYield (%)Reference
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridinePiperidineK2_2CO3_3, DMF, 80°C72

Mechanism:
The reaction proceeds via a two-step pathway:

  • Deprotonation of the amine by K2_2CO3_3.

  • Nucleophilic attack at the chloro-substituted carbon, facilitated by the electron-withdrawing imidazo[1,2-a]pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Replacement of the chloro group with aryl/heteroaryl boronic acids:

Boronic AcidCatalyst SystemSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh3_3)4_4, K3_3PO4_4Dioxane/H2_2O10085

Key Insight:
The difluorophenyl substituent’s electron-withdrawing effect lowers the energy barrier for oxidative addition of Pd(0) to the C–Cl bond, enhancing reactivity .

Buchwald-Hartwig Amination

Formation of C–N bonds with aryl amines:

AmineCatalystLigandYield (%)Reference
4-MethoxyanilinePd2_2(dba)3_3Xantphos68

Electrophilic Substitution on the Imidazo[1,2-a]pyridine Core

The electron-rich nitrogen atoms direct electrophilic attacks to specific positions:

Nitration

Nitration occurs preferentially at position 3 (meta to the pyridine nitrogen):

Nitrating AgentConditionsProductYield (%)Reference
HNO3_3/H2_2SO4_40°C, 2 h3-Nitro-6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine55

Structural Influence:
The difluorophenyl group sterically hinders electrophilic substitution at position 8, favoring position 3 .

Functionalization via Condensation Reactions

The imidazo[1,2-a]pyridine core participates in multicomponent reactions (MCRs):

Groebke–Blackburn–Bienaymé Reaction

Synthesis of tricyclic derivatives using aldehydes and isonitriles:

AldehydeIsonitrileCatalystYield (%)Reference
Benzaldehydetert-Butyl isocyanideHCl (cat.)78

Product:
A fused imidazo[1,2-a]pyridine-quinazoline hybrid with enhanced bioactivity .

Reductive Dehalogenation

The chloro group is selectively reduced under hydrogenation conditions:

CatalystSolventH2_2 Pressure (atm)Yield (%)Reference
Pd/CEtOH190

Application:
Generates the dechlorinated analog for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition:

ConditionsProductYield (%)Reference
UV (254 nm), CH3_3CNDimeric imidazo[1,2-a]pyridine40

Mechanism:
Excitation of the imidazo[1,2-a]pyridine π-system facilitates intermolecular cycloaddition .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, ring-opening reactions occur:

ReagentProductYield (%)Reference
H2_2SO4_4 (conc.)Pyridine-2-carboxamide derivative65

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituent (Position 2) Substituent (Position 6) Key Properties/Activities References
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem derivative) 4-Chlorophenyl Chlorine Rapid metabolic degradation due to dual chlorination; 89.13% parent compound remains under experimental conditions. Used as a reference for metabolic instability .
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 4-Fluorophenyl Chlorine High corrosion inhibition efficiency (90–95% at 10⁻³ M) in acidic environments; demonstrates mixed-type adsorption on steel surfaces .
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 4-Fluorophenyl Fluorine Reduced steric hindrance compared to chloro analogs; potential for improved solubility but lower metabolic stability .
This compound 2,4-Difluorophenyl Chlorine Expected enhanced metabolic stability due to fluorine's electron-withdrawing effects and resistance to enzymatic degradation. Hypothesized superior target engagement. N/A

Metabolic Stability and Degradation

  • Chlorine vs. Fluorine Substitutions : The 4-chlorophenyl derivative (Alpidem analog) undergoes rapid metabolic degradation, with only 10.87% metabolized after testing . In contrast, fluorinated analogs (e.g., 4-fluorophenyl) show slower degradation due to fluorine’s electronegativity and smaller atomic radius, which hinder enzymatic oxidation . The 2,4-difluorophenyl group in the target compound may further reduce metabolic susceptibility by blocking reactive sites on the phenyl ring.
  • Positional Effects: Fluorine at the 2- and 4-positions (meta and para positions) could sterically shield the imidazo[1,2-a]pyridine core from cytochrome P450 enzymes, extending half-life compared to monosubstituted analogs .

Pharmacological Activity

  • Antimicrobial Potential: Imidazo[1,2-a]pyridines with halogenated aryl groups (e.g., 4-chlorophenyl or 4-fluorophenyl) exhibit notable antibacterial activity by disrupting microbial membrane integrity or enzyme function . The target compound’s difluorophenyl group may enhance binding to bacterial targets through stronger hydrophobic interactions.
  • Corrosion Inhibition : The 4-fluorophenyl derivative demonstrated 90–95% inhibition efficiency on carbon steel in HCl, attributed to adsorption via nitrogen and fluorine atoms . The 2,4-difluorophenyl analog could exhibit similar or superior performance due to increased electron density at the aromatic ring.

Biological Activity

6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H8ClF2N3C_{13}H_{8}ClF_{2}N_{3} with a molecular weight of approximately 264.66 g/mol. The compound exhibits a predicted density of 1.41g/cm31.41\,g/cm^3 and a pKa value of around 4.90 .

Pharmacological Activities

Research has identified several significant biological activities associated with imidazo[1,2-a]pyridine derivatives, including:

  • Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds within this class have demonstrated efficacy against lung, breast, and prostate cancers through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The antibacterial activity of imidazo[1,2-a]pyridine derivatives has been noted against both gram-positive and gram-negative bacteria. Certain derivatives have shown potent effects against Mycobacterium species as well .
  • Anti-inflammatory Effects : Some studies have indicated that these compounds possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the imidazo and phenyl rings significantly influence its biological activity. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups such as chloro and difluoro on the phenyl ring enhances anticancer activity by increasing lipophilicity and improving receptor binding affinity.
  • Positioning of Functional Groups : The position of substituents on the imidazo ring can alter the compound's interaction with biological targets, affecting its potency and selectivity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various imidazo[1,2-a]pyridine derivatives in vitro against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In a comparative study of antibacterial activities against multiple bacterial strains, several imidazo[1,2-a]pyridine derivatives showed minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This positions them as promising candidates for further development in antimicrobial therapy.

Q & A

Q. What are the key synthetic routes for 6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yields?

The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-bromoacetophenones. For example, halogenated intermediates like 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be synthesized using phosphorus oxychloride (POCl₃) and DMF under reflux in chloroform, followed by selective reduction with sodium borohydride (NaBH₄) . Bromination steps using N-bromosuccinimide (NBS) or bromine are critical for introducing chloro substituents, with temperature control (0–10°C) to minimize side reactions . Yield optimization requires precise stoichiometry of POCl₃ and halogenating agents, as excess reagent may lead to over-halogenation.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR of imidazo[1,2-a]pyridine derivatives shows distinct aromatic proton splitting patterns (δ 7.5–8.5 ppm) and methyl/methylene group resonances . Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and elemental analysis (<0.4% deviation for C, H, N). Impurities from incomplete halogenation (e.g., residual bromo intermediates) are detectable via LC-MS .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assays on cancer cell lines). Imidazo[1,2-a]pyridines are often tested for anxiolytic, antihypertensive, or antimicrobial activity. For example, derivatives with electron-withdrawing groups (e.g., Cl, F) show enhanced binding to GABAₐ receptors . Dose-response curves (IC₅₀ values) and selectivity indices (vs. healthy cells) are critical for prioritizing lead compounds.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reduce hazardous byproducts?

Alternative solvents (e.g., ethanol/water mixtures) and catalysts (e.g., FeCl₃·6H₂O) can replace POCl₃ to reduce toxicity. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 8 hours for cyclocondensation) and improves yields by 15–20% . Flow chemistry systems minimize waste generation during halogenation steps . Process analytical technology (PAT) monitors intermediates in real-time to avoid over-reaction.

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Meta-analysis of structure-activity relationships (SAR) can identify substituent-specific effects. For example, 2,4-difluorophenyl groups enhance metabolic stability but may reduce solubility, leading to false negatives in cell-based assays . Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) clarifies true binding affinities .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

CYP450 inhibition is assessed via fluorometric assays using recombinant isoforms (e.g., CYP3A4, CYP2D6). Chlorine and fluorine substituents increase metabolic resistance but may elevate CYP2C9 inhibition risks due to hydrophobic interactions with the heme pocket . Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding structural modifications (e.g., introducing polar groups at position 6) to reduce off-target effects .

Q. What advanced spectroscopic methods are employed to study its photophysical properties?

Time-resolved fluorescence spectroscopy and DFT calculations (B3LYP/6-31G* basis set) analyze excited-state behavior. For example, imidazo[1,2-a]pyridines with electron-deficient aryl groups exhibit blue-shifted emission (λem ~450 nm), useful for fluorescent probe development . Transient absorption spectroscopy identifies triplet-state lifetimes, relevant for photodynamic therapy applications .

Q. How can computational models predict its environmental toxicity and biodegradation pathways?

QSAR models (e.g., EPI Suite) estimate biodegradation half-lives and aquatic toxicity (LC₅₀ for Daphnia magna). The compound’s logP (~3.2) suggests moderate bioaccumulation potential, while chlorine substituents may resist microbial degradation . Molecular dynamics simulations (AMBER force field) predict interactions with soil organic matter, informing waste disposal protocols .

Methodological Guidance for Common Challenges

Q. Addressing low yields in halogenation steps

  • Cause : Competing side reactions (e.g., dihalogenation).
  • Solution : Use NBS instead of bromine for controlled mono-bromination. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and quench with Na₂S₂O₃ to prevent over-reaction .

Q. Mitigating fluorescence quenching in biological assays

  • Cause : Aggregation-induced quenching in aqueous buffers.
  • Solution : Formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility. Use confocal microscopy with low probe concentrations (<10 μM) .

Q. Interpreting conflicting cytotoxicity data

  • Cause : Variability in cell line permeability (e.g., P-gp overexpression).
  • Solution : Co-administer efflux pump inhibitors (e.g., verapamil) and validate using 3D tumor spheroid models .

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